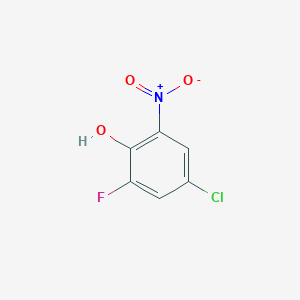

4-Chloro-2-fluoro-6-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-fluoro-6-nitrophenol is an aromatic compound with the molecular formula C6H3ClFNO3 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-nitrophenol typically involves multi-step processes. One common method includes the nitration of 4-chloro-2-fluorophenol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures to ensure selective nitration at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of activated carbon to absorb organic impurities during the reaction process is also a common practice to enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-6-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro and fluoro substituents can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The phenol group can be oxidized to a quinone derivative under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Strong nucleophiles like sodium methoxide in methanol.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Reduction: 4-Chloro-2-fluoro-6-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: Quinone derivatives.

Scientific Research Applications

4-Chloro-2-fluoro-6-nitrophenol has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific pathways in disease treatment.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-nitrophenol involves its interaction with various molecular targets. For instance, in microbial degradation, enzymes such as 4C2NP reductase and 4C2AP dehalogenase play crucial roles in breaking down the compound . The nitro group undergoes reduction, followed by dehalogenation, leading to the formation of less toxic metabolites.

Comparison with Similar Compounds

- 4-Chloro-2-nitrophenol

- 2-Fluoro-4-nitrophenol

- 2-Chloro-4-nitrophenol

Comparison: 4-Chloro-2-fluoro-6-nitrophenol is unique due to the presence of both chloro and fluoro substituents, which influence its reactivity and interaction with other chemicals. Compared to 4-Chloro-2-nitrophenol, the addition of a fluoro group increases its electron-withdrawing capacity, making it more reactive in nucleophilic substitution reactions . The presence of both chloro and fluoro groups also affects its solubility and stability, making it distinct from other similar compounds.

Biological Activity

4-Chloro-2-fluoro-6-nitrophenol (C₆H₃ClFNO₃) is an organic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenolic ring. This unique combination of functional groups enhances its chemical reactivity and biological activity, making it a subject of significant interest in various fields, including pharmaceuticals and environmental chemistry.

The chemical structure of this compound includes:

- Chloro group : Enhances lipophilicity and potential interactions with biological membranes.

- Fluoro group : Increases metabolic stability and influences binding affinity to biological targets.

- Nitro group : Contributes to the compound's reactivity and potential as an electrophile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a broad-spectrum antibacterial agent. The mechanism of action is believed to involve disruption of cellular processes in bacteria, leading to cell death. For example, in vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.

Cytotoxicity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on human cell lines. A study indicated that at concentrations above 100 µM, the compound exhibited significant cytotoxicity against lung cancer cells, killing approximately 30%–40% of these cells while remaining non-toxic to healthy cells at lower concentrations . This selective toxicity highlights its potential application in targeted cancer therapies.

Environmental Impact

The environmental implications of this compound have also been studied. Its persistence in aquatic environments raises concerns regarding toxicity to aquatic organisms. Toxicological assessments indicate that exposure can lead to adverse effects on fish and invertebrates, necessitating careful handling and regulation during its application in industrial processes.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

- Nitration of Fluorinated Phenols : This method typically involves the use of nitrating agents under controlled conditions to introduce the nitro group.

- Halogen Exchange Reactions : Utilizing halogenated precursors can facilitate the introduction of the chloro and fluoro groups.

The compound serves as an intermediate in the synthesis of several pharmaceutical compounds due to its bioactive properties. Its applications extend into agriculture as well, where it may be utilized for developing herbicides or pesticides owing to its biological activity against pests.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-chloro-6-nitrophenol | C₆H₅ClN₂O₃ | Contains an amino group; different biological activity |

| 2-Fluoro-4-chlorophenol | C₆H₄ClF | Lacks nitro group; simpler structure |

| 2-Chloro-5-nitrophenol | C₆H₄ClN₂O₃ | Similar nitro group but different positioning |

The distinct combination of substituents in this compound influences its reactivity and biological interactions compared to these compounds.

Properties

CAS No. |

58348-99-5 |

|---|---|

Molecular Formula |

C6H3ClFNO3 |

Molecular Weight |

191.54 g/mol |

IUPAC Name |

4-chloro-2-fluoro-6-nitrophenol |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |

InChI Key |

BTEQJDAZDBLPHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.